![molecular formula C8H5F2NO3 B1414703 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid CAS No. 1018295-42-5](/img/structure/B1414703.png)
2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid
Overview
Description
The compound “2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid” is a chemical compound with the molecular formula C8H7F2NO2 . It is a derivative of phenylacetic acid, where the phenyl group is substituted with a 2,6-difluorophenyl group and an amino group .
Molecular Structure Analysis
The molecular structure of this compound includes a carboxylic acid group (-COOH), an amine group (-NH2), and a 2,6-difluorophenyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that compounds of this nature can participate in various types of reactions. For instance, the carboxylic acid group can undergo reactions such as esterification and amide formation. The amine group can participate in reactions such as acylation and alkylation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 187.15 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Scientific Research Applications
Anticancer and Antidiabetic Potential
2-amino-2-oxoacetic acid, a compound structurally related to "2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid," has been investigated for its significant anticancer activity against nasopharyngeal carcinoma cells in vitro. It acts as an inhibitor of lactic dehydrogenase (LDH), blocking the metabolic pathways of tumor cells. This compound also shows potential as a drug for treating type 2 diabetes. Its structural study through X-ray powder diffraction and other spectroscopic techniques provides valuable insights into its mechanisms of action as an antitumor and antidiabetic agent (Delgado et al., 2019).
Novel Heterocyclic Compound Synthesis
The compound has been used in the synthesis of novel heterocyclic compounds. For example, the Pfitzinger reaction has been utilized to synthesize novel quinoline derivatives and related heterocycles, showcasing the versatility of related compounds in creating complex molecular structures with potential for various applications (Gok et al., 2014).
Fluorescence Probes for Reactive Oxygen Species
In the development of novel fluorescence probes, derivatives have been synthesized to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes offer tools for studying the roles of hROS in biological and chemical applications, demonstrating the compound's utility in creating sensitive diagnostic tools (Setsukinai et al., 2003).
Microbial Studies
Derivatives of "this compound" have been explored for their antibacterial and antifungal activities. For instance, (4-oxo-thiazolidinyl)sulfonamides bearing quinazolin-4(3H)ones exhibited remarkable antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Patel et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid, also known as [(2,6-difluorophenyl)carbamoyl]formic acid, is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from the G1 phase to the S phase .
Mode of Action
The interaction likely involves the formation of a complex between the compound and CDK2, which could inhibit the activity of the kinase and thus disrupt the cell cycle progression .
Biochemical Pathways
Given its target, it is likely that it impacts thecell cycle regulation pathways . By inhibiting CDK2, the compound could prevent the transition from the G1 phase to the S phase, thereby halting cell division .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of CDK2. This could result in the halt of cell division , potentially making the compound useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells
properties
IUPAC Name |
2-(2,6-difluoroanilino)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c9-4-2-1-3-5(10)6(4)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMPHIMGYLKQKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1018295-42-5 | |
Record name | [(2,6-difluorophenyl)carbamoyl]formic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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